molecular formula C21H32N6O3 B609501 Nct-501 CAS No. 1802088-50-1

Nct-501

Numéro de catalogue B609501
Numéro CAS: 1802088-50-1
Poids moléculaire: 416.53
Clé InChI: FSXIBBYWVGWQJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NCT-501 is a potent and selective theophylline-based inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). It inhibits hALDH1A1 with an IC50 of 40 nM and typically shows better selectivity over other ALDH isozymes and other dehydrogenases .


Molecular Structure Analysis

The chemical formula of NCT-501 is C21H32N6O3 . The exact mass is 416.2536 and the molecular weight is 416.526 .


Chemical Reactions Analysis

NCT-501 is a potent and selective inhibitor of ALDH1A1. It shows a 16% decrease in the Cal-27 CisR cell line at 20 nM concentration . It also exhibits highly selective inhibition against ALDH1A1 over ALDH3A1, ALDH1B1, and ALDH2 isozymes as well as other dehydrogenases such as HPGD and HSD17β4 .


Physical And Chemical Properties Analysis

NCT-501 has a molecular weight of 416.5 g/mol . It has a high purity, as indicated by HPLC analysis .

Applications De Recherche Scientifique

1. Inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1) Nct-501 is a potent and selective Theophylline-based inhibitor of ALDH1A1 . ALDH1A1 is an enzyme involved in the metabolism of aldehydes and can contribute to drug resistance in cancer cells. Therefore, inhibiting ALDH1A1 can potentially enhance the effectiveness of certain cancer treatments .

Kinase Screening

Nct-501 has been profiled for off-target kinase activity using KINOMEscanTM . This screening platform employs a novel and proprietary active site-directed competition binding assay to quantitatively measure interactions between test compounds and more than 450 human kinases and disease relevant mutant variants .

3. Treatment of Macular Telangiectasia Type 2 A phase 3, randomized, multi-center study was conducted to evaluate the efficacy and safety of the NT-501 implants in participants with macular telangiectasia type 2 . Macular telangiectasia type 2 is a rare eye disease that causes loss of central vision.

Treatment of Glaucoma

NT-501 encapsulated cell therapy (ECT) has been studied for its safety and efficacy over 24 months on visual impairment related to glaucoma . Glaucoma is a group of eye conditions that damage the optic nerve, which is vital for good vision.

Metabolite Identification

Nct-501 has been used in metabolite identification studies . These studies are crucial in drug development as they provide information about the metabolic fate of a drug, which can influence its efficacy and safety .

Pharmacokinetics

The pharmacokinetics of Nct-501 have been studied . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted from the body. This information is vital for determining the dosage and frequency of administration of a drug .

Mécanisme D'action

Target of Action

Nct-501 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) . ALDH1A1 is a key enzyme involved in the metabolism of reactive aldehydes and plays important physiological and toxicological roles in various areas such as the central nervous system, metabolic disorders, and cancers . It is also a vital biomarker in a number of malignancies and cancer stem cells .

Mode of Action

Nct-501 interacts with ALDH1A1, inhibiting its activity with an IC50 value of 40 nM . This inhibition is highly selective, showing better selectivity over other ALDH isozymes and other dehydrogenases .

Biochemical Pathways

The primary biochemical pathway affected by Nct-501 is the metabolism of reactive aldehydes, which is primarily facilitated by ALDH1A1 . By inhibiting ALDH1A1, Nct-501 disrupts this metabolic pathway, potentially leading to the accumulation of reactive aldehydes. This can have downstream effects on various physiological and pathological processes, including those related to the central nervous system, metabolic disorders, and cancers .

Pharmacokinetics

The optimization of hits identified from a quantitative high throughput screening (qHTS) campaign led to analogs with improved potency and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties . In CD1 mice, Nct-501 is well absorbed and distributed but rapidly metabolized and/or excreted .

Result of Action

The molecular and cellular effects of Nct-501’s action primarily involve the inhibition of ALDH1A1 activity, leading to disrupted metabolism of reactive aldehydes . This can affect various cellular processes and potentially contribute to the compound’s anticancer activity, as ALDH1A1 is a vital biomarker in a number of malignancies and cancer stem cells .

Safety and Hazards

NCT-501 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propriétés

IUPAC Name

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXIBBYWVGWQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nct-501

Q & A

Q1: What is the primary target of NCT-501 and how does its inhibition affect cancer cells?

A1: NCT-501 is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1) []. ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and its inhibition has been shown to decrease CSC populations, reduce tumor growth, and re-sensitize resistant cancer cells to chemotherapy in several cancer types, including ovarian and head and neck cancers [, ].

Q2: What makes NCT-501 a promising candidate for cancer treatment compared to other ALDH inhibitors?

A2: NCT-501 exhibits high selectivity for ALDH1A1 over other ALDH isozymes like ALDH3A1, ALDH1B1, and ALDH2, as well as other dehydrogenases such as HPGD and HSD17β4 []. This selectivity is crucial for minimizing off-target effects and improving its potential therapeutic window.

Q3: Are there any preclinical studies showcasing the efficacy of NCT-501?

A3: Yes, NCT-501 has demonstrated promising results in preclinical studies. In a xenograft model of BRCA2-mutated ovarian cancer, NCT-501 synergized with the PARP inhibitor olaparib, leading to enhanced tumor cell death []. In head and neck cancer models, NCT-501 inhibited tumor growth, reduced cancer stem cell markers, and reversed acquired resistance to cisplatin [].

Q4: Beyond cancer, are there other potential applications for NCT-501?

A4: Research suggests that NCT-501 could have therapeutic potential in treating diabetic retinopathy. Diabetes leads to the accumulation of toxic aldehydes in the retina, contributing to retinal damage. Studies show that NCT-501 can prevent the build-up of a specific aldehyde, FDP-lysine, in retinal cells and improve cell viability, suggesting a potential role in protecting against diabetic retinal damage [].

Q5: Has the pharmacokinetic profile of NCT-501 been investigated?

A5: While the full pharmacokinetic profile of NCT-501 is still under investigation, early studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown promising early ADME characteristics, paving the way for further preclinical and potentially clinical development [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.